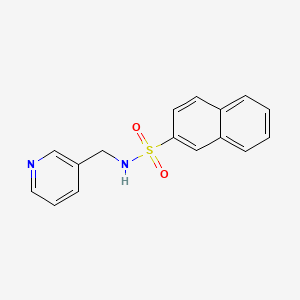

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide

説明

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide is an organic compound characterized by the presence of a pyridine ring attached to a naphthalene sulfonamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with pyridin-3-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production.

化学反応の分析

Types of Reactions

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

Oxidation: Formation of sulfonic acids or sulfoxides

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted sulfonamides

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide can act as inhibitors of protein-protein interactions (PPIs) involved in cancer progression. For example, studies have shown that naphthalene sulfonamide derivatives can inhibit the Keap1-Nrf2 interaction, a pathway critical for cellular defense against oxidative stress and cancer development . This inhibition leads to enhanced transcription of protective genes, making these compounds potential candidates for cancer therapeutics.

Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes related to metabolic disorders. For instance, fatty acid binding protein 4 (FABP4) is a target for obesity and diabetes treatment; derivatives of naphthalene sulfonamides have shown promising results as potent FABP4 inhibitors, improving glucose and lipid metabolism in preclinical models .

Biochemical Research

Mechanistic Studies

The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and interactions within cellular pathways. Its sulfonamide group can mimic natural substrates, allowing it to bind effectively to active sites on enzymes and alter their activity . This property is particularly useful in studying the dynamics of metabolic pathways and drug interactions.

Material Science

Synthesis of New Materials

In material science, this compound is utilized as a building block for synthesizing new organic materials with specific electronic properties. Its unique structure allows it to participate in complex reactions leading to the formation of polymers or nanomaterials with potential applications in electronics and photonics.

Agricultural Applications

Insecticidal Properties

Recent studies have identified sulfonamide compounds, including derivatives similar to this compound, as potential insecticides. These compounds can modulate nicotinic acetylcholine receptors (nAChRs) in insects, offering a novel approach to pest control . Their effectiveness in altering synaptic transmission makes them candidates for developing environmentally friendly insecticides.

Data Tables

Case Studies

-

FABP4 Inhibition Study

A study demonstrated that naphthalene sulfonamide derivatives significantly reduced fasting blood glucose levels and improved insulin sensitivity in obese diabetic mice. The findings suggest that these compounds could be developed into therapeutic agents for metabolic diseases . -

Keap1-Nrf2 Interaction Research

Research on naphthalene-based compounds has shown their efficacy in disrupting the Keap1-Nrf2 interaction. This disruption leads to increased expression of antioxidant genes, indicating potential use in cancer prevention strategies .

作用機序

The mechanism of action of N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

類似化合物との比較

Similar Compounds

- N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide

- N-(pyridin-4-ylmethyl)naphthalene-2-sulfonamide

- N-(quinolin-3-ylmethyl)naphthalene-2-sulfonamide

Uniqueness

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide is unique due to the position of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This positional isomerism can result in different biological activities and chemical reactivity compared to its analogs.

生物活性

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene core linked to a pyridine moiety through a methylene bridge, with a sulfonamide functional group. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria.

- Receptor Modulation : It may also function as a ligand for specific receptors, potentially modulating signaling pathways associated with inflammation and cancer.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. The following table summarizes its efficacy against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Bacteriostatic | |

| Escherichia coli | Bacteriostatic | |

| Klebsiella pneumoniae | Bacteriostatic | |

| Candida albicans | Antifungal |

Anti-inflammatory and Anticancer Properties

Research indicates that derivatives of this compound may possess anti-inflammatory and anticancer activities. These effects are attributed to their ability to modulate various biological pathways, including those involved in cell proliferation and apoptosis.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against multiple bacterial strains. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .

- Anti-cancer Research : In vitro studies have shown that the compound can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. These findings support further investigation into its potential as an anticancer agent.

特性

IUPAC Name |

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-21(20,18-12-13-4-3-9-17-11-13)16-8-7-14-5-1-2-6-15(14)10-16/h1-11,18H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXZZZYRDKHRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901333003 | |

| Record name | N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49733591 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313276-22-1 | |

| Record name | N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。